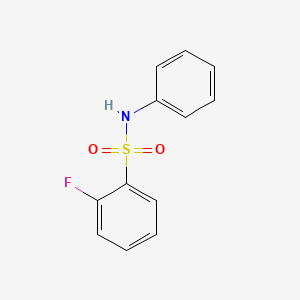

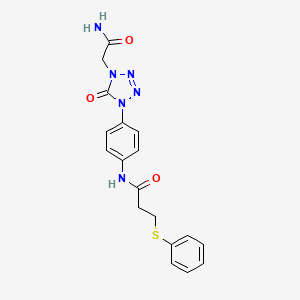

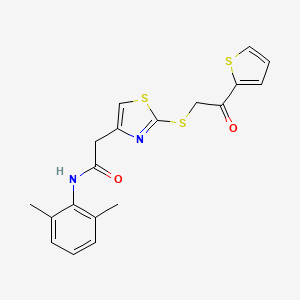

![molecular formula C16H19NO3 B2388575 Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 2402789-49-3](/img/structure/B2388575.png)

Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate, also known as Cefradine, is a semi-synthetic cephalosporin antibiotic. It is used in the treatment of various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections.

Mecanismo De Acción

Target of Action

It is structurally similar to enmetazobactam, a beta-lactamase inhibitor . Beta-lactamase enzymes are produced by some bacteria and can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams .

Mode of Action

Based on its structural similarity to enmetazobactam, it may act as a beta-lactamase inhibitor . Beta-lactamase inhibitors prevent the breakdown of antibiotics by beta-lactamase enzymes, thereby enhancing the effectiveness of the antibiotics .

Biochemical Pathways

As a potential beta-lactamase inhibitor, it could affect the bacterial cell wall synthesis pathway by preventing the breakdown of beta-lactam antibiotics .

Result of Action

As a potential beta-lactamase inhibitor, it could enhance the effectiveness of beta-lactam antibiotics, leading to the destruction of bacterial cell walls and ultimately bacterial cell death .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate is widely used in microbiology and biochemistry research as a selective agent for the isolation and identification of bacteria. It is also used in the study of bacterial cell wall biosynthesis and the mechanism of action of antibiotics. However, its use in lab experiments is limited by its narrow spectrum of activity and the development of bacterial resistance.

Direcciones Futuras

Future research on Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate should focus on the development of new formulations and delivery methods to improve its efficacy and reduce its adverse effects. There is also a need for further studies on the pharmacokinetics and pharmacodynamics of Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate, as well as its interactions with other drugs and the gut microbiota. Additionally, research on the mechanisms of bacterial resistance to Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate and the development of new antibiotics with broader spectra of activity is needed.

Conclusion:

In conclusion, Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate is a semi-synthetic cephalosporin antibiotic that has been extensively studied for its antibacterial activity and pharmacokinetic properties. It works by inhibiting the synthesis of bacterial cell walls and is generally well-tolerated by patients. However, its use is limited by its narrow spectrum of activity and the development of bacterial resistance. Future research should focus on the development of new formulations and delivery methods, as well as the study of its interactions with other drugs and the gut microbiota.

Métodos De Síntesis

Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate is synthesized from 7-aminocephalosporanic acid (7-ACA) through a series of chemical reactions. The first step involves the acylation of 7-ACA with benzyl chloroformate to form benzyl 7-aminocephalosporanate. This intermediate is then treated with 2,2-dimethoxypropane and sodium methoxide to form benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate.

Aplicaciones Científicas De Investigación

Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate has been extensively studied for its antibacterial activity against various bacterial strains. It has been found to be effective against gram-positive and gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Klebsiella pneumoniae. Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate has also been studied for its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion in the body.

Propiedades

IUPAC Name |

benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-16(2)13-12(14(16)18)8-9-17(13)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAHVHTYQUVXEG-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C1=O)CCN2C(=O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H](C1=O)CCN2C(=O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

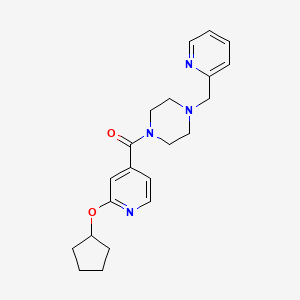

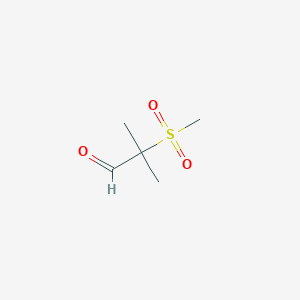

![4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde](/img/structure/B2388497.png)

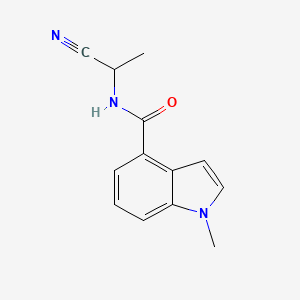

![3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride](/img/structure/B2388499.png)

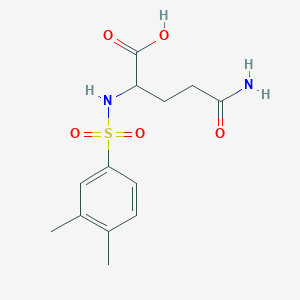

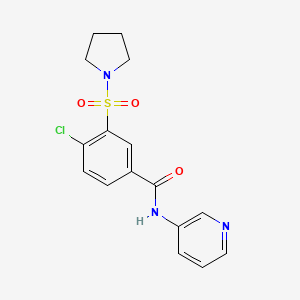

![7-(4-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2388500.png)

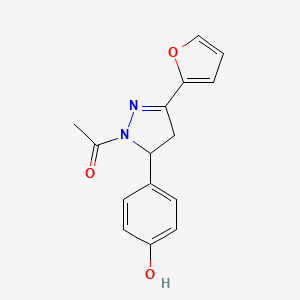

![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388505.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2388509.png)